molecular formula C14H14F5NOS B2968922 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one CAS No. 1705513-60-5

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one

Cat. No.: B2968922
CAS No.: 1705513-60-5
M. Wt: 339.32
InChI Key: KPEQNHMYQYBEET-UHFFFAOYSA-N
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Description

The compound “1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one” is a complex organic molecule. It contains a thiazepan ring, which is a seven-membered ring with one sulfur and one nitrogen atom . The molecule also contains difluorophenyl and trifluoropropanone groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via methods such as Claisen-Schmidt condensation . This involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base, resulting in a β-hydroxy ketone or an α,β-unsaturated ketone .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a seven-membered thiazepan ring with a 2,5-difluorophenyl group attached at the 7-position. At the 4-position of the thiazepan ring, there is likely a 3,3,3-trifluoropropan-1-one group .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of novel organic compounds, such as thiazepines and thiazepanones, which are significant due to their three-dimensional character and potential utility in medicinal chemistry. For instance, a study presented a one-pot synthesis method using α,β-unsaturated esters and 1,2-amino thiols to form 1,4-thiazepanones, which are precursors to 1,4-thiazepanes. This synthesis tolerates a broad scope of α,β-unsaturated esters, highlighting a versatile approach to generating compounds with high 3D character, potentially useful in fragment screening libraries for drug discovery (Pandey et al., 2020).

Pharmacological Applications

The pharmacological potential of compounds related to 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one has been investigated in various studies. For instance, derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. One study synthesized a new series of compounds and screened them for in vitro antibacterial activity against various pathogens. The results indicated significant antibacterial and antifungal activities, suggesting the potential for further development as antimicrobial agents with specific biofilm properties (Maddila et al., 2016).

Antiviral Activity

Another area of application is in antiviral research, where related compounds have been investigated for their efficacy against viruses. For example, a study on the thiazolobenzimidazole derivative TBZE-029, which shares structural similarities, showed that it inhibits enterovirus replication by targeting the nonstructural protein 2C in the virus. This highlights the potential application of related compounds in developing novel antiviral drugs (De Palma et al., 2008).

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with care. They should be used only in a laboratory setting, with appropriate personal protective equipment. If swallowed or in contact with skin or eyes, medical attention should be sought immediately .

Properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-3,3,3-trifluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NOS/c15-9-1-2-11(16)10(7-9)12-3-4-20(5-6-22-12)13(21)8-14(17,18)19/h1-2,7,12H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEQNHMYQYBEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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